molecular formula C15H13N3O2 B14923227 methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B14923227
M. Wt: 267.28 g/mol
InChI Key: LIWJZABBNGCOGG-UHFFFAOYSA-N
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Description

Methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and ethyl pyruvate . This reaction is carried out under acidic conditions, often using glacial acetic acid as a solvent. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrazolopyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrazolopyridine derivatives.

Scientific Research Applications

Methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

Methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds in the pyrazolopyridine family:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

Methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C15H13N3O2C_{15}H_{13}N_{3}O_{2} with a molecular weight of 267.28 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₂
Molecular Weight267.28 g/mol
LogP3.1391
Polar Surface Area44.605 Ų
Hydrogen Bond Acceptors5

Synthesis

The synthesis of this compound typically involves multi-component reactions that allow for the efficient formation of the pyrazole structure. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against multiple cancer cell lines. Studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer activity:

  • Cytotoxicity Assays : Various studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:
    • IC50 Values : The compound showed IC50 values ranging from 60 nM to over 500 nM across different cancer types, indicating potent activity against specific cell lines such as gastric and liver cancers .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways related to cancer proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications on the phenyl ring or the pyrazole moiety can significantly alter its potency:

ModificationEffect on Activity
Substituents on Phenyl RingInfluence on IC50 values across cell lines
Alterations in Pyrazole CoreChanges in selectivity and potency

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Lung and Breast Cancer : Research demonstrated that this compound could inhibit growth in lung cancer (A172) and breast cancer (MDA-MB-231) cell lines with IC50 values indicating significant antiproliferative effects .
  • Comparative Analysis : In comparison with other pyrazole derivatives, this compound exhibited superior activity against certain cancer types, suggesting its potential as a lead candidate for further development .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H13N3O2/c1-18-14-12(9-16-18)11(15(19)20-2)8-13(17-14)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

LIWJZABBNGCOGG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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